4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Description
4-tert-Butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (BMF-6) is an organic compound that belongs to the group of benzamides. It has been extensively studied for its potential use in drug design and development, as well as its potential applications in the field of biochemistry and physiology. This compound has been found to have various biological activities, such as anti-tumor, anti-inflammatory, and anti-oxidant effects. In addition, BMF-6 has been used in various laboratory experiments to study its biochemical and physiological effects on cells and organisms.
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (let’s call it “Compound X” for brevity) has attracted attention due to its potential bioactivities. Although specific studies on Compound X are limited, similar compounds have been explored for their medicinal properties. For instance, extensive research has been conducted on the potential medicinal uses of 2,4-ditert-butyl phenol (2,4-DTBP), which shares structural features with Compound X. These applications include its potential role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as its use in cancer therapy .
Organic Synthesis and Catalysis
Protonated pyridinium salts, including those derived from similar structures, find applications in synthetic organic reactions. These reactions include oxidation reactions, Brønsted acid-catalyzed reactions, and photochemical processes. While direct studies on Compound X are scarce, its structural motifs suggest potential utility in these areas .
Crystal Engineering and Phase Transitions
The crystal structures and phase transitions of related compounds provide insights into their behavior. For instance, research on 4,4’-di-tert-butyl-2,2’-bipyridinium trifluoromethanesulfonate (dtBBP·BRA) and 4,4’-di-tert-butyl-2,2’-bipyridinium iodide (dtBBP·IA) sheds light on their infinite chains of alternating acid and base molecules linked by hydrogen bonds. Understanding such structural features can guide the design of novel materials with tailored properties .
Amide Synthesis
While Compound X itself has not been extensively studied, the synthesis of N-tert-butyl amides via reactions with benzoic acid derivatives is relevant. These reactions often employ condensing agents like 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt). Although Compound X may not have been directly investigated, its amide functionality aligns with this field .
properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-17-23-15-12-21(29-27(31)19-6-10-20(11-7-19)28(2,3)4)16-24(23)33-26(17)25(30)18-8-13-22(32-5)14-9-18/h6-16H,1-5H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBFEJKSZJOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
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